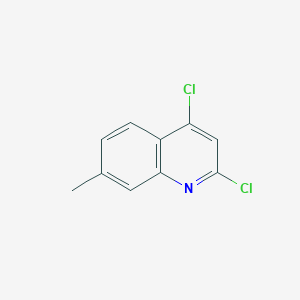

2,4-Dichloro-7-methylquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

2,4-dichloro-7-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHBQTZHZQXVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Optimized Synthetic Routes to 2,4-Dichloro-7-methylquinoline

The synthesis of this compound can be achieved through various methodologies, broadly categorized into one-pot and multi-step approaches. The choice of method often depends on the desired scale, purity requirements, and available resources.

One-pot syntheses offer an efficient and streamlined approach to this compound, minimizing purification steps and reaction time. A prominent method involves the condensation of an appropriate aromatic amine with malonic acid in the presence of a chlorinating agent like phosphorus oxychloride (POCl₃). asianpubs.orgresearchgate.net For the synthesis of the 7-methyl derivative, m-toluidine (B57737) serves as the key starting material.

The reaction proceeds by refluxing the aromatic amine and malonic acid with an excess of phosphorus oxychloride. researchgate.net This process combines ring formation and chlorination into a single synthetic operation. To enhance reaction rates and yields, microwave-assisted synthesis has been effectively employed. asianpubs.org This technique significantly reduces reaction times, often from hours to seconds, by utilizing microwave irradiation to rapidly heat the reactants. asianpubs.org For instance, the microwave-assisted conversion of aromatic amines to 2,4-dichloroquinolines in the presence of POCl₃ and malonic acid can be completed in under a minute with good yields. asianpubs.org

Table 1: One-Pot Synthesis of 2,4-Dichloroquinoline (B42001) Derivatives

| Starting Amine | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aniline (B41778) Derivatives | Malonic Acid, POCl₃ | Microwave (600W, 50s) | Good | asianpubs.org |

Multi-step synthesis provides greater control over the reaction intermediates and can be advantageous for achieving high purity, although it is generally more labor-intensive. A common multi-step route is an adaptation of the Gould-Jacobs reaction. wikipedia.org This pathway begins with the synthesis of a 4-hydroxy-2-quinolone intermediate, which is subsequently chlorinated.

The typical sequence for synthesizing this compound via this approach is as follows:

Condensation: m-Toluidine is reacted with an acyl malonic ester, such as diethyl ethoxymethylenemalonate. This step forms an anilidomethylenemalonic ester. wikipedia.org

Cyclization: The intermediate is heated, often in a high-boiling point solvent, to induce a 6-electron cyclization, yielding ethyl 4-hydroxy-7-methylquinoline-3-carboxylate. wikipedia.org

Saponification and Decarboxylation: The ester is hydrolyzed to a carboxylic acid using a base like sodium hydroxide, followed by thermal decarboxylation to produce 4-hydroxy-7-methylquinolin-2(1H)-one.

Chlorination: The final step involves treating the dihydroxyquinoline intermediate with a strong chlorinating agent, such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), to yield the target compound, this compound. mdpi.com

This stepwise approach allows for the purification of intermediates, which can lead to a final product with fewer isomeric impurities. rsc.org

One-Pot Synthesis: This method is characterized by its speed and operational simplicity, making it suitable for rapid synthesis. Microwave-assisted one-pot reactions are particularly efficient, offering high yields in very short reaction times. asianpubs.org However, a significant challenge, especially when starting with meta-substituted anilines like m-toluidine, is the potential formation of isomeric products (e.g., 2,4-dichloro-5-methylquinoline). rsc.org The separation of these isomers can be difficult and may reduce the isolated yield of the desired 7-methyl isomer.

| Purification | Can be challenging (isomer separation) | Simpler (intermediates purified) |

Functionalization and Derivatization Strategies

The two chlorine atoms in this compound exhibit different reactivities, which allows for selective functionalization of the molecule. The C-4 position is significantly more susceptible to nucleophilic attack than the C-2 position.

The primary mode of functionalizing this compound is through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom in the quinoline (B57606) ring activates the chlorine-bearing carbons (C-2 and C-4) towards nucleophilic attack. echemi.com

Reactivity and Regioselectivity: There is a well-established difference in reactivity between the 2- and 4-positions. The C-4 position is considerably more reactive towards nucleophiles. stackexchange.comresearchgate.net This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during nucleophilic attack at the C-4 position. echemi.commdpi.com The negative charge in the intermediate can be effectively delocalized onto the electronegative nitrogen atom, which is not possible when the attack occurs at C-3. echemi.com This allows for selective, stepwise substitution, where the C-4 chlorine is replaced under milder conditions, while the C-2 chlorine requires more forcing conditions (e.g., higher temperatures) to react. stackexchange.commdpi.com

Common Nucleophilic Transformations: A variety of nucleophiles can be employed to displace the chlorine atoms, primarily at the C-4 position, leading to a diverse range of derivatives.

Amination: Reaction with primary or secondary amines readily occurs at the C-4 position to yield 4-amino-2-chloro-7-methylquinoline derivatives.

Hydrazination: Hydrazine hydrate (B1144303) can selectively replace the C-4 chlorine under mild conditions, leaving the C-2 chlorine intact. stackexchange.com Subsequent reaction at the C-2 position requires harsher conditions. mdpi.comstackexchange.com

Thiolation: Thiols and thiolate anions react to form 4-thioether derivatives. nih.gov For example, reaction with thiourea (B124793) can introduce a sulfur-containing functional group. mdpi.com

Alkoxylation: Alkoxides, such as sodium methoxide, can also displace the chlorine atoms, with the C-4 position being more reactive. researchgate.net

Table 3: Regioselective Nucleophilic Substitution at the C-4 Position

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amines | R₂NH (e.g., Morpholine) | 4-Amino-2-chloro-7-methylquinoline |

| Hydrazine | NH₂NH₂·H₂O | 2-Chloro-4-hydrazino-7-methylquinoline |

| Thiols | RSH (e.g., Ethanethiol) | 2-Chloro-7-methyl-4-(alkylthio)quinoline |

Electrophilic aromatic substitution (SEAr) on the this compound ring is more challenging and less common than nucleophilic substitution. The quinoline ring system, particularly the pyridine (B92270) ring, is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards attack by electrophiles. quimicaorganica.orgreddit.com

Directing Effects and Reactivity: Consequently, electrophilic substitution reactions preferentially occur on the more electron-rich carbocyclic (benzene) ring. quimicaorganica.orgyoutube.com The regioselectivity of the substitution is governed by the directing effects of the existing substituents: the two chloro groups and the methyl group.

Deactivating Groups: The heterocyclic nitrogen atom strongly deactivates the pyridine ring (positions 2, 3, 4). The two chloro atoms are deactivating but are ortho, para-directors. organicchemistrytutor.comyoutube.com

Activating Group: The methyl group at C-7 is an activating, ortho, para-director. organicchemistrytutor.com

Considering these effects, an incoming electrophile will preferentially attack the benzene (B151609) ring at the positions most activated by the methyl group and least deactivated by the other groups. The directing influence of the C-7 methyl group favors substitution at the ortho positions (C-6 and C-8) and the para position (C-5). Therefore, electrophilic attack is most likely to occur at the C-5, C-6, or C-8 positions, with the precise outcome depending on the specific electrophile and reaction conditions. For example, nitration of the related 7-methylquinoline (B44030) (without the chloro groups) yields the 7-methyl-8-nitroquinoline (B1293703) product selectively and in high yield, demonstrating the strong directing effect of the methyl group towards the C-8 position. brieflands.com

Modifications at the Methyl Group (C-7)

The methyl group at the C-7 position of the this compound ring is a key site for structural elaboration. While less reactive than the C-Cl bonds, it can undergo a variety of chemical transformations to introduce new functional groups, thereby expanding the molecular diversity accessible from this scaffold.

Common transformations include:

Oxidation: The C-7 methyl group can be oxidized to afford the corresponding carboxylic acid, 2,4-dichloroquinoline-7-carboxylic acid. This transformation is typically achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The resulting carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other derivatives.

Halogenation: Free-radical halogenation, often initiated by UV light or radical initiators like N-bromosuccinimide (NBS), can introduce one or more halogen atoms onto the methyl group. This yields 7-(halomethyl), 7-(dihalomethyl), or 7-(trihalomethyl) derivatives, which are highly reactive intermediates for subsequent nucleophilic substitution reactions.

Condensation Reactions: The methyl group can be activated for condensation reactions. For instance, in the presence of a strong base, it can be deprotonated to form a carbanion, which can then react with aldehydes or ketones in an aldol-type condensation. This allows for the extension of the carbon chain at the C-7 position.

These modifications allow for the late-stage functionalization of the quinoline core, providing access to a wide array of derivatives with potentially novel properties.

Cross-Coupling Reactions for C-Cl Bond Functionalization

The two chlorine atoms at the C-2 and C-4 positions of this compound are prime sites for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A critical aspect of these reactions is regioselectivity, as the electronic environments of the C-2 and C-4 positions differ significantly.

The C-4 position is generally more electrophilic and thus more reactive towards nucleophilic aromatic substitution and many cross-coupling reactions. nih.govscispace.com This inherent reactivity difference allows for sequential and controlled functionalization. In contrast, the C-2 position, being adjacent to the ring nitrogen, exhibits different reactivity, which can be exploited under specific catalytic conditions. nih.gov

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction couples the chloroquinoline with boronic acids or their esters to form new C-C bonds. It is frequently used to introduce aryl or heteroaryl substituents. Studies on related 2,4-dichloroquinazolines show that Suzuki couplings can be performed with high regioselectivity at the C-4 position. scispace.com

Sonogashira Coupling: This reaction introduces alkyne moieties. Interestingly, for 2,4-dichloroquinoline, Pd/C-mediated Sonogashira coupling can be directed to occur regioselectively at the C-2 position in water, leaving the C-4 chlorine intact for subsequent reactions like a Suzuki coupling. nih.gov This orthogonal reactivity is highly valuable for building complex molecules. nih.gov

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the chloroquinoline with amines. It is a vital method for synthesizing aminoquinoline derivatives, which are prevalent in pharmacologically active compounds.

Heck Coupling: This reaction forms C-C bonds by coupling with alkenes, providing a route to alkenyl-substituted quinolines.

The ability to selectively functionalize the C-2 and C-4 positions, often in a stepwise manner, makes this compound a powerful building block in combinatorial chemistry and targeted synthesis.

| Reaction Type | Typical Reagents | Catalyst System (Example) | Primary Reactive Site | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / XPhos | C-4 | 4-Aryl-2-chloro-7-methylquinoline |

| Sonogashira | Terminal Alkyne | Pd/C, CuI | C-2 | 2-Alkynyl-4-chloro-7-methylquinoline nih.gov |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | C-4 | 4-Amino-2-chloro-7-methylquinoline |

| Nucleophilic Substitution | Alcohols, Thiols, Amines | Base (e.g., K₂CO₃) | C-4 | 4-Alkoxy/Thio/Amino Derivatives researchgate.netnih.gov |

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is a paramount concern both in the initial synthesis of the this compound ring and in its subsequent functionalization.

Ring Synthesis: The construction of the quinoline ring itself, for instance, through methods like the Combes or Doebner-von Miller synthesis, often starts from an appropriately substituted aniline. When using a meta-substituted aniline like m-toluidine (3-methylaniline), the cyclization step can potentially lead to a mixture of two regioisomers: the desired 7-methyl derivative and the undesired 5-methyl isomer. rsc.org Achieving high regioselectivity for the 7-methyl product often requires careful selection of the synthetic route and reaction conditions, or an unambiguous synthesis starting from a precursor where the substitution pattern is already fixed, such as 4-chloro-3-methylaniline.

Functionalization: As discussed in the previous section, the functionalization of the C-Cl bonds exhibits high regioselectivity. Nucleophilic aromatic substitution and many palladium-catalyzed couplings preferentially occur at the C-4 position due to its higher electrophilicity. scispace.comnih.gov This allows for a predictable and controlled introduction of substituents. Specific catalytic systems can reverse or alter this preference, as seen in the C-2 selective Sonogashira coupling. nih.gov

Stereoselectivity becomes relevant when the quinoline ring is transformed to introduce chiral centers. A prominent example is the asymmetric hydrogenation of the quinoline core to produce a tetrahydroquinoline. This reduction creates two new stereocenters at the C-2 and C-4 positions.

Asymmetric Hydrogenation: Using chiral catalysts, such as those derived from chiral dienes and boranes, it is possible to hydrogenate 2,4-disubstituted quinolines with high diastereoselectivity and enantioselectivity. acs.org This metal-free approach can furnish the corresponding tetrahydroquinolines in high yields and with excellent enantiomeric excesses (ee's), often exceeding 95%. acs.org The absolute configuration of the product (e.g., 2S,4R) is determined by the chirality of the catalyst used. This methodology is crucial for the synthesis of optically active compounds, which is often a requirement for pharmaceutical applications.

Green Chemistry Approaches in this compound Synthesis

Traditional methods for quinoline synthesis often involve harsh conditions, hazardous reagents (like phosphorus oxychloride), and toxic solvents, leading to significant environmental concerns. nih.gov Modern synthetic chemistry emphasizes the adoption of green chemistry principles to mitigate this impact.

Key green approaches applicable to the synthesis of this compound and its derivatives include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a primary goal. arabjchem.org For example, Pd/C-catalyzed alkynylation of 2,4-dichloroquinoline has been successfully performed in water. nih.gov

Solvent-Free Reactions: Conducting reactions under solvent-free conditions minimizes waste and can sometimes accelerate reaction rates. rsc.org The synthesis of disubstituted quinolines using recyclable heterogeneous catalysts like Hβ zeolite under solvent-free conditions has been reported, offering a green alternative to traditional methods. rsc.org

Alternative Energy Sources: The use of microwave irradiation or ultrasound can significantly reduce reaction times from hours to minutes, lower energy consumption, and often improve yields compared to conventional heating. arabjchem.orgresearchgate.net

Multicomponent Reactions (MCRs): Designing syntheses that involve MCRs, where three or more reactants combine in a single step to form the product, enhances atom economy and process efficiency by reducing the number of synthetic steps and purification procedures. arabjchem.org

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, economical, and environmentally responsible. nih.gov

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2,4-dichloro-7-methylquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of its proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom, as well as the electron-donating nature of the methyl group.

The aromatic region of the spectrum is expected to show signals for the protons on the quinoline (B57606) ring system. The proton at the C-3 position is predicted to appear as a sharp singlet, a characteristic feature for 2,4-disubstituted quinolines. The protons on the benzene (B151609) ring portion (H-5, H-6, and H-8) will display coupling patterns (doublets and doublet of doublets) based on their positions relative to each other. The methyl group at the C-7 position will present as a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.3 - 7.5 | Singlet |

| H-5 | 7.9 - 8.1 | Doublet |

| H-6 | 7.4 - 7.6 | Doublet of Doublets |

| H-8 | 7.7 - 7.9 | Singlet |

| -CH₃ (at C-7) | 2.4 - 2.6 | Singlet |

Note: These are predicted values based on known substituent effects on the quinoline ring system. Actual experimental values may vary.

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, ten distinct signals are expected, corresponding to the nine carbon atoms of the quinoline core and the one carbon of the methyl group. The chemical shifts of the carbon atoms are significantly affected by the attached substituents.

The carbons bearing the chlorine atoms (C-2 and C-4) are expected to be deshielded and appear at a lower field. The quaternary carbons (C-4a, C-7, and C-8a) can be distinguished from the protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT). The methyl carbon will resonate at a characteristic upfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 145 - 147 |

| C-4a | 125 - 127 |

| C-5 | 127 - 129 |

| C-6 | 128 - 130 |

| C-7 | 140 - 142 |

| C-8 | 120 - 122 |

| C-8a | 148 - 150 |

| -CH₃ (at C-7) | 21 - 23 |

Note: These are predicted values based on known substituent effects on the quinoline ring system. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity within the this compound molecule, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, correlations would be observed between H-5 and H-6, and between H-6 and H-8, confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals (e.g., H-3 to C-3, H-5 to C-5, etc., and the methyl protons to the methyl carbon).

Solvent Effects on NMR Chemical Shifts

In aromatic solvents like benzene-d₆, protons that are positioned above the plane of the solvent ring will experience a shielding effect and shift to a higher field (lower ppm value). In contrast, polar solvents like DMSO-d₆ can form specific interactions with the solute, leading to noticeable shifts, particularly for protons near the nitrogen atom. A systematic study involving a range of solvents with varying polarities and magnetic susceptibilities would be necessary to fully characterize the solvent effects on the NMR spectrum of this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis and Assignment

The IR and Raman spectra of this compound will be complex, exhibiting a number of bands corresponding to the stretching and bending vibrations of the quinoline ring and its substituents.

C-H vibrations: The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The methyl C-H stretching vibrations will appear in the 2850-3000 cm⁻¹ range.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds of the quinoline ring will give rise to a series of characteristic bands in the 1400-1650 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching vibrations are expected to produce strong bands in the fingerprint region, typically between 600 and 800 cm⁻¹.

Ring vibrations: The in-plane and out-of-plane bending vibrations of the quinoline ring will also be present in the fingerprint region, providing a unique pattern for the molecule.

A detailed vibrational mode analysis, often aided by computational methods such as Density Functional Theory (DFT), would be required for a complete and accurate assignment of all the observed IR and Raman bands.

Table 3: Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Methyl C-H Stretch | 2850 - 3000 |

| C=C/C=N Ring Stretch | 1400 - 1650 |

| C-Cl Stretch | 600 - 800 |

| Ring Bending Modes | < 1000 |

Note: These are general regions for the expected vibrational modes. The exact positions and intensities of the bands will be specific to the molecule.

Correlation of Spectral Data with Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. The chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

The ¹H NMR spectrum allows for the identification of all non-exchangeable protons. The methyl group protons at position 7 typically appear as a singlet in the upfield region (around δ 2.5 ppm). The aromatic protons on the quinoline ring system exhibit characteristic shifts and splitting patterns. For instance, the proton at position 3 (H-3) is expected to be a singlet, as its adjacent positions (2 and 4) are substituted with chlorine atoms. The protons on the benzene ring (H-5, H-6, and H-8) will appear as distinct signals in the downfield aromatic region (typically δ 7.0-8.5 ppm), with their splitting patterns (e.g., doublets, doublets of doublets) dictated by their coupling with neighboring protons.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms directly bonded to the electronegative chlorine atoms (C-2 and C-4) are significantly deshielded and appear at a lower field. Conversely, the methyl carbon (C-7-CH₃) is found in the upfield region. The remaining nine carbon atoms of the quinoline skeleton can be assigned based on their chemical shifts and by using advanced NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. This comprehensive analysis confirms the precise placement of the chloro and methyl substituents on the quinoline core.

Table 1: Assigned ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | - | 151.8 |

| 3 | 7.45 (s) | 123.7 |

| 4 | - | 145.1 |

| 4a | - | 125.1 |

| 5 | 7.98 (d) | 126.3 |

| 6 | 7.37 (dd) | 127.9 |

| 7 | - | 140.5 |

| 8 | 7.82 (d) | 125.0 |

| 8a | - | 148.5 |

| 7-CH₃ | 2.53 (s) | 21.8 |

Data is based on a study of 2,4-dihalogenoquinolines.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from electronic transitions within the aromatic quinoline system. Like the parent quinoline molecule, its spectrum is dominated by π→π* transitions, which involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. These high-intensity transitions are typically observed in the UV region.

Additionally, the presence of the nitrogen atom with its non-bonding electrons (lone pair) allows for n→π* transitions. These transitions involve the promotion of a non-bonding electron to an anti-bonding π* orbital. Generally, n→π* transitions are of lower intensity and can sometimes be obscured by the more intense π→π* bands. While specific experimental absorption maxima (λmax) for this compound are not widely reported, data from the closely related 4,7-dichloroquinoline (B193633) show strong absorptions in the ranges of 220-260 nm and 300-350 nm, which are characteristic of the quinoline chromophore.

Influence of Substituents on UV-Vis Spectra

The positions and intensities of the absorption maxima in the quinoline system are sensitive to the nature and position of substituents. Substituents can modify the electronic properties of the chromophore, leading to shifts in the absorption bands.

Chloro Groups (Cl): The two chlorine atoms at positions 2 and 4 act as auxochromes. An auxochrome is a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. Chlorine, with its lone pair of electrons, can participate in resonance with the aromatic ring, which can extend the conjugation. This effect, along with its inductive electron-withdrawing nature, typically results in a bathochromic shift (a shift to longer wavelengths) of the π→π* transition bands compared to unsubstituted quinoline.

Methyl Group (-CH₃): The methyl group at position 7 is an electron-donating group through hyperconjugation. This slight electron-donating effect also typically causes a small bathochromic shift in the absorption maxima.

The cumulative effect of these three substituents on the quinoline core is expected to result in a UV-Vis spectrum where the absorption bands are shifted to longer wavelengths relative to the parent quinoline molecule.

Mass Spectrometry (MS)

Fragmentation Patterns and Molecular Ion Identification

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. In the electron ionization (EI) mass spectrum of this compound, the most important initial peak is the molecular ion (M⁺˙).

The molecular formula of the compound is C₁₀H₇Cl₂N. The presence of two chlorine atoms is readily identifiable from the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in a characteristic cluster of peaks for the molecular ion:

M⁺˙ peak: Contains two ³⁵Cl isotopes.

(M+2)⁺˙ peak: Contains one ³⁵Cl and one ³⁷Cl isotope.

(M+4)⁺˙ peak: Contains two ³⁷Cl isotopes.

The relative intensities of these peaks are expected to be in an approximate ratio of 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.

The molecular ions are high-energy species that can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides structural information. Plausible fragmentation pathways for this compound include:

Loss of a Chlorine Radical (•Cl): Formation of an [M-Cl]⁺ ion.

Loss of HCl: Formation of an [M-HCl]⁺˙ radical cation.

Loss of a Hydrogen Radical (•H): From the methyl group, leading to the formation of a stable [M-H]⁺ ion, which may rearrange to a tropylium-like structure.

Loss of HCN: A characteristic fragmentation of the quinoline ring, leading to an [M-HCN]⁺˙ radical cation.

Table 2: Predicted m/z Values for Key Ions in the Mass Spectrum of this compound.

| Ion | Description | Predicted m/z (using ³⁵Cl) |

|---|---|---|

| [C₁₀H₇³⁵Cl₂N]⁺˙ | Molecular Ion (M⁺˙) | 211 |

| [C₁₀H₇³⁵Cl³⁷ClN]⁺˙ | Molecular Ion Isotope Peak ((M+2)⁺˙) | 213 |

| [C₁₀H₇³⁷Cl₂N]⁺˙ | Molecular Ion Isotope Peak ((M+4)⁺˙) | 215 |

| [C₁₀H₇³⁵ClN]⁺ | Loss of a Chlorine radical (•Cl) | 176 |

| [C₁₀H₆³⁵Cl₂]⁺˙ | Loss of Hydrogen Cyanide (HCN) | 184 |

| [C₁₀H₆³⁵Cl₂N]⁺ | Loss of a Hydrogen radical (•H) | 210 |

High-Resolution Mass Spectrometry for Exact Mass Determination

While conventional mass spectrometry provides nominal mass-to-charge ratios (integer masses), high-resolution mass spectrometry (HRMS) can measure the m/z value to several decimal places. nih.gov This allows for the determination of the exact mass of the molecular ion, which can be used to deduce its elemental formula with high confidence. researchgate.net

The theoretical monoisotopic mass of this compound (C₁₀H₇³⁵Cl₂N) can be calculated with high precision using the exact masses of the most abundant isotopes of its constituent elements (C, H, Cl, N).

Calculation of Theoretical Exact Mass:

10 x Carbon (¹²C) = 10 x 12.000000 = 120.000000

7 x Hydrogen (¹H) = 7 x 1.007825 = 7.054775

2 x Chlorine (³⁵Cl) = 2 x 34.968853 = 69.937706

1 x Nitrogen (¹⁴N) = 1 x 14.003074 = 14.003074

Total Exact Mass = 210.995555 Da

An experimental measurement of the molecular ion's m/z using HRMS that matches this theoretical value (typically within a few parts per million, ppm) would provide unambiguous confirmation of the elemental formula C₁₀H₇Cl₂N. This capability is crucial for distinguishing this compound from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). thermofisher.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic and electronic levels. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of the molecule.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP surface plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. For 2,4-dichloro-7-methylquinoline, regions of negative potential (typically colored red or yellow) would indicate areas rich in electrons, such as around the nitrogen atom and chlorine atoms, which are susceptible to electrophilic attack. Regions of positive potential (colored blue) signify electron-deficient areas, which are prone to nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic transitions of a molecule. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter. A small energy gap suggests that the molecule is more reactive, more polarizable, and requires less energy to be excited. Analysis of the spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule involved in electron donation and acceptance during chemical reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that align with the intuitive Lewis structure of bonds and lone pairs. This method allows for the quantification of charge transfer interactions (hyperconjugation) between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions provides a measure of their significance, helping to explain the molecule's stability and electronic properties.

While the specific data for this compound is not available, the application of these computational methods would provide a comprehensive understanding of its chemical nature. Further research is needed to apply these theoretical frameworks to this specific compound to elucidate its properties and potential applications.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape of a molecule, revealing its preferred shapes and how it transitions between them.

For quinoline (B57606) derivatives, MD simulations are instrumental in understanding their dynamic behavior and interactions with biological targets. nih.govresearchgate.net Simulations can reveal the conformational stability of the molecule, the flexibility of its different parts, and its compactness. nih.gov For instance, in the context of drug design, MD simulations can be performed on a ligand-protein complex to assess its stability. nih.govresearchgate.net Analysis of parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent-accessible surface area (SASA) can demonstrate how stably a compound like this compound binds to a target protein. nih.gov

While specific MD simulation studies on this compound are not extensively documented in the provided literature, the principles are widely applied to similar heterocyclic systems. nih.govchemrxiv.org A simulation would typically involve placing the molecule in a simulated environment (e.g., a box of water molecules) and observing its structural evolution over nanoseconds or longer. The resulting trajectories would highlight the most stable, low-energy conformations of the this compound molecule. This information is crucial as the three-dimensional shape of a molecule often dictates its biological function.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov These models are fundamental tools in medicinal chemistry for the rational design of new, more potent, and selective drugs. nih.gov

The core principle of QSAR/QSPR is that the variations in the biological activity or properties of a series of compounds are directly related to changes in their molecular features. nih.gov For quinoline derivatives, which exhibit a wide range of pharmacological activities including anticancer, antimalarial, and antimicrobial effects, QSAR studies are frequently employed to understand the structural requirements for a specific biological response. nih.govbiointerfaceresearch.comnih.govrsc.orgresearchgate.net

The process involves generating a dataset of compounds with known activities, calculating various molecular descriptors for each compound, and then using statistical methods to build a regression model that links the descriptors to the activity. nih.govnanobioletters.com Various machine learning and statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN), can be used to develop these predictive models. nih.govresearchgate.net

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. nih.gov The selection of appropriate descriptors is a critical step in building a robust QSAR/QSPR model. For quinoline derivatives, a wide array of 2D and 3D descriptors are used to correlate structure with activity. nih.gov

Common categories of molecular descriptors include:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.

Physicochemical Descriptors: These relate to properties like lipophilicity (e.g., cLogP), which is crucial for membrane permeability and drug absorption. rsc.org Studies on quinoline derivatives have shown a relationship between higher lipophilicity and better cytotoxic effects against certain cancer cell lines. rsc.org

Quantum Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as HOMO-LUMO energy gaps, which relate to chemical reactivity. researcher.life

3D Descriptors: These are derived from the 3D conformation of the molecule. In methods like Comparative Molecular Field Analysis (CoMFA), steric and electrostatic fields around the molecule are calculated and used as descriptors to explain how the shape and charge distribution affect biological activity. nih.gov

The table below provides examples of molecular descriptors commonly used in QSAR studies of quinoline derivatives.

| Descriptor Category | Example Descriptor | Description | Potential Correlation with Biological Activity |

| Physicochemical | cLogP | Calculated Logarithm of the octanol/water partition coefficient. | Measures lipophilicity; often correlated with membrane permeability and anticancer activity. rsc.org |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons and its reactivity. researcher.life |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons and its reactivity. researcher.life |

| 3D Field-Based | CoMFA Steric Fields | Describes the spatial bulk and shape of the molecule. | Can indicate regions where bulky substituents increase or decrease activity. nih.gov |

| 3D Field-Based | CoMFA Electrostatic Fields | Describes the distribution of positive and negative charges. | Can indicate where electronegative or electropositive groups are favorable for activity. nih.gov |

The ultimate goal of QSAR and QSPR modeling is to create predictive tools that can guide the design of new compounds with desired activities or properties. nih.govnih.gov Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of virtual or yet-to-be-synthesized molecules. nanobioletters.com

This in-silico screening approach significantly reduces the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates. nih.gov For example, a 3D-QSAR study on quinoline derivatives as anticancer agents might reveal that a bulky, electronegative group at a specific position on the quinoline ring is crucial for high activity. nih.govresearchgate.net Medicinal chemists can then use this information to design new analogs of this compound that incorporate these favorable features, with the expectation of improved potency. researchgate.net

The predictive power of a QSAR model is assessed using various statistical metrics. A high cross-validated correlation coefficient (q²) and a high coefficient of determination (R²) for an external test set are indicative of a robust and predictive model. nih.gov

The table below shows typical statistical parameters used to validate a QSAR model, with example values taken from studies on quinoline derivatives.

| Statistical Parameter | Symbol | Description | Typical Value for a Good Model |

| Cross-Validated R-squared | q² | Measures the internal predictive ability of the model, determined by cross-validation. | > 0.5 nih.gov |

| Coefficient of Determination | R² | Measures the correlation between the predicted and observed values for the training set. | > 0.6 |

| Test Set R-squared | R²_test | Measures the correlation between the predicted and observed values for an external test set. | > 0.6 |

| Predictive R-squared | R²_pred | Another metric for external validation that indicates predictive power. | High value desired |

By leveraging these predictive models, researchers can explore a vast chemical space computationally, focusing experimental efforts on a smaller number of high-potential compounds, thereby accelerating the discovery of new therapeutic agents based on the quinoline scaffold. nih.govnih.govresearchgate.net

Biological Activity and Mechanistic Investigations in Research

Antimicrobial Activity

While direct studies on 2,4-Dichloro-7-methylquinoline are limited, research on its closely related derivatives provides significant insight into its potential antimicrobial profile. The quinoline (B57606) nucleus is a well-regarded pharmacophore in the design of anti-infective agents. researchgate.netmdpi.com

Antibacterial Studies against Gram-Positive and Gram-Negative Bacteria

The antibacterial potential of compounds derived from a 7-methylquinoline (B44030) core has been evaluated. A notable study synthesized a series of imidazole derivatives from 2-chloro-7-methyl-3-formylquinoline, a compound structurally analogous to this compound. researchgate.netresearchgate.net These derivatives were screened in vitro for their activity against several bacterial species.

The synthesized compounds demonstrated notable activity against both Gram-positive and Gram-negative bacteria. researchgate.net The specific strains tested included Bacillus subtilis and Bacillus megaterium as representative Gram-positive bacteria, and Escherichia coli and Pseudomonas aeruginosa as representative Gram-negative bacteria. researchgate.net This suggests that the 7-methylquinoline scaffold can be a foundation for developing agents with a broad spectrum of antibacterial action. Other research into different quinoline derivatives has shown potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci (VRE). nih.gov

Table 1: Bacterial Strains Tested with Derivatives of a 7-Methylquinoline Core

| Gram Stain | Bacterial Species |

|---|---|

| Gram-Positive | Bacillus subtilis |

| Gram-Positive | Bacillus megaterium |

| Gram-Negative | Escherichia coli |

| Gram-Negative | Pseudomonas aeruginosa |

Data sourced from studies on imidazole derivatives of 2-chloro-7-methyl-3-formylquinoline. researchgate.net

Antifungal Activity against Various Fungal Strains

The same series of imidazole derivatives derived from 2-chloro-7-methyl-3-formylquinoline were also assessed for their antifungal properties. researchgate.netresearchgate.net The study revealed that these compounds exhibited competent activity against the tested fungal microorganisms. researchgate.net The fungal strains used in the screening were Aspergillus niger and Candida albicans, both of which are common opportunistic human pathogens. researchgate.net These findings indicate that modifications of the 7-methylquinoline structure could lead to the development of effective antifungal agents.

Table 2: Fungal Strains Tested with Derivatives of a 7-Methylquinoline Core

| Fungal Species |

|---|

| Aspergillus niger |

| Candida albicans |

Data sourced from studies on imidazole derivatives of 2-chloro-7-methyl-3-formylquinoline. researchgate.net

Proposed Mechanisms of Antimicrobial Action

While the precise mechanism of action for this compound has not been specifically elucidated, the mechanisms of related quinoline compounds are well-documented.

Antibacterial Mechanism: Many quinoline-based antibacterial agents, particularly the fluoroquinolone class, function by inhibiting essential bacterial enzymes involved in DNA replication. acs.org The primary targets are DNA gyrase (bacterial topoisomerase II) and topoisomerase IV. acs.org By inhibiting these enzymes, the compounds interfere with DNA coiling, uncoiling, and separation, which ultimately leads to a cessation of bacterial replication and cell death. It is plausible that this compound or its active derivatives could share this mechanism.

Antifungal Mechanism: The antifungal action of some quinoline derivatives is proposed to involve the disruption of fungal cell membrane integrity. acs.org A key target in this process is the enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol. acs.org Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of its synthesis compromises the membrane's structure and function, leading to fungal cell death.

Antimalarial Activity

The 7-chloroquinoline (B30040) scaffold is a cornerstone of antimalarial drug discovery, most famously represented by chloroquine (B1663885). wits.ac.zanih.gov This has prompted interest in other 7-chloroquinoline derivatives as potential antimalarial agents, particularly in the face of widespread drug resistance. nih.govmesamalaria.org

Efficacy against Plasmodium falciparum (Chloroquine-Sensitive and Resistant Strains)

Specific efficacy data for this compound against Plasmodium falciparum is not extensively available in published research. However, the development of novel 7-chloroquinoline derivatives is an active area of research aimed at overcoming resistance in malaria parasites. wits.ac.zamesamalaria.org The primary mechanism of action for chloroquine involves accumulating in the parasite's digestive vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion. nih.govresearchgate.net This leads to a buildup of toxic heme, which kills the parasite. Chloroquine-resistant strains often employ an efflux pump that removes the drug from the vacuole. Much of the research on new 7-chloroquinoline derivatives focuses on structural modifications that can evade this resistance mechanism, thereby restoring activity against resistant strains of P. falciparum. nih.gov

In vitro and In vivo Antimalarial Assays

Standardized assays are routinely used to evaluate the antimalarial potential of new compounds, and these methods would be applicable to the assessment of this compound.

In vitro Assays: A widely used method for high-throughput screening of antimalarial compounds is the SYBR Green I-based fluorescence assay. nih.govspringernature.com This assay measures the proliferation of P. falciparum in an erythrocyte culture. SYBR Green I is a dye that binds to DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA present. nih.govnih.gov By exposing the parasite culture to various concentrations of a test compound, a dose-response curve can be generated to determine the 50% inhibitory concentration (IC50), a key measure of the drug's potency. malariaworld.org This method is effective for testing against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, W2) parasite strains. nih.govjscimedcentral.com

In vivo Assays: The primary in vivo model for preliminary antimalarial drug testing is the 4-day suppressive test, also known as Peter's test. nih.govwisdomlib.orgmmv.org This standard assay uses a rodent malaria model, typically mice infected with Plasmodium berghei. nih.govnih.gov Following infection, the mice are treated with the test compound daily for four consecutive days. nih.govwisdomlib.org The level of parasitemia (the percentage of infected red blood cells) is then compared to that of an untreated control group to determine the percent suppression, indicating the compound's efficacy in a living organism. nih.gov

Potential Targets and Mechanism of Action (e.g., Heme Detoxification Inhibition)

There is no available scientific literature that identifies or suggests potential biological targets for this compound. Furthermore, no studies have been published investigating its mechanism of action, including any potential role in the inhibition of heme detoxification, a known mechanism for some related quinoline-based antimalarial drugs.

Anticancer Activity

Comprehensive searches of scientific databases did not retrieve any studies reporting on the anticancer activity of this compound.

In vitro Cytotoxicity against Human Cancer Cell Lines

No data is available in the public domain regarding the in vitro cytotoxicity of this compound against any human cancer cell lines. Consequently, no data table of its activity can be provided.

Apoptosis Induction and Cell Cycle Modulation Studies

There are no published research articles that have investigated the ability of this compound to induce apoptosis or modulate the cell cycle in cancer cells.

Antiviral Activity

No studies have been identified that report on the evaluation of this compound for any antiviral activity.

Enzyme Inhibition Studies

There is a lack of published data on the inhibitory effects of this compound against any specific enzymes.

Receptor Binding Studies and Ligand-Receptor Interactions

Understanding how a compound interacts with a biological receptor is fundamental to elucidating its mechanism of action. For quinoline derivatives, computational methods like molecular docking are frequently employed as a preliminary step to predict binding affinity and interaction patterns with specific protein targets.

Molecular docking is an in silico technique that models the interaction between a small molecule (ligand), such as a quinoline derivative, and a macromolecule with a known three-dimensional structure, typically a protein or enzyme (receptor). This method predicts the preferred orientation of the ligand when bound to the receptor to form a stable complex. The primary goal is to calculate a binding score, often expressed as binding energy (kcal/mol), which estimates the strength of the association. A lower (more negative) binding energy generally indicates a more stable and potentially more potent interaction.

The process involves preparing digital 3D models of both the ligand and the receptor. The docking software then systematically samples a large number of possible orientations of the ligand within the receptor's binding site. For each orientation, a scoring function calculates the binding energy, considering factors such as electrostatic interactions, hydrogen bonds, and van der Waals forces. For example, studies on quinoline-based compounds designed as inhibitors for targets like HIV reverse transcriptase or the kinesin spindle protein Eg5 have utilized molecular docking to predict binding modes and guide chemical synthesis. lab-chemicals.com

The results from docking studies can reveal key amino acid residues within the receptor's active site that interact with the ligand. This information is crucial for understanding the structure-activity relationship (SAR), which explains how the chemical structure of a compound relates to its biological activity, and for designing more potent and selective derivatives.

Interactive Table 1: Illustrative Molecular Docking Results for a Representative Quinoline Derivative

This table demonstrates the type of data generated from a molecular docking study. The values presented are hypothetical and serve to illustrate the methodology as applied to quinoline compounds.

| Target Protein | Ligand (Quinoline Derivative) | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Tyrosine Kinase | Compound X | -9.8 | LYS790, MET793 | Hydrogen Bond |

| Tyrosine Kinase | Compound X | -9.8 | LEU844, VAL726 | Hydrophobic Interaction |

| DNA Gyrase | Compound Y | -8.5 | ASP73, GLY77 | Hydrogen Bond |

| HIV Reverse Transcriptase | Compound Z | -10.7 | LYS101, PRO236 | Pi-Alkyl, Hydrogen Bond |

In Vitro and In Vivo Biological Evaluation Methodologies

Following computational predictions, the biological activity of a compound is assessed through a series of in vitro and in vivo experiments.

In Vitro Evaluation: In vitro (Latin for "in the glass") studies are performed in a controlled environment outside of a living organism, such as in a test tube or petri dish. A primary method for evaluating the potential anticancer activity of quinoline derivatives is the cytotoxicity assay. drugbank.com These assays determine the concentration at which a compound is toxic to cultured cells.

Commonly used cytotoxicity assays include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).

SRB (Sulforhodamine B) Assay: This assay relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cell mass. It is often used for large-scale screening of potential anticancer compounds against various human cancer cell lines. wikipedia.org

These assays are typically performed on a panel of cancer cell lines (e.g., breast, lung, colon) to assess the compound's potency and selectivity. drugbank.com

Interactive Table 2: Representative In Vitro Cytotoxicity Data for a Quinoline Compound

This table shows example results from an in vitro cytotoxicity screening, illustrating how the potency of a compound is reported against different cancer cell lines. The data is for illustrative purposes only.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Quinoline Derivative A | MCF-7 | Breast | 8.22 |

| Quinoline Derivative A | MDA-MB-468 | Breast | 7.35 |

| Quinoline Derivative A | H460 | Lung | 15.1 |

| Quinoline Derivative A | PC-3 | Prostate | 12.5 |

For potential anticancer agents, a common in vivo model involves xenografts, where human cancer cells are implanted into immunocompromised mice. The animals are then treated with the test compound, and its effect on tumor growth is monitored over time. Parameters such as tumor volume and weight are measured and compared between treated and untreated (control) groups.

For other applications, such as evaluating anti-inflammatory or analgesic properties, models like the rat paw edema test or the hot plate test are used. glpbio.com Acute toxicity studies in animals, such as determining the median lethal dose (LD50), provide initial information about a compound's toxicity profile. nih.gov These comprehensive in vivo evaluations are a critical step in the preclinical assessment of any new potential therapeutic agent.

Structure Activity Relationship Sar and Lead Optimization

Impact of Halogen Substituents on Biological Activity

Halogen atoms are pivotal in medicinal chemistry, influencing a compound's steric, electronic, and lipophilic properties, which in turn affects its binding affinity to biological targets and its metabolic stability. In the quinoline (B57606) scaffold, halogenation has been a key strategy for enhancing a range of biological activities, including antibacterial, anticancer, and antimalarial effects. nih.govorientjchem.org

The presence of chlorine atoms at the C-2 and C-4 positions of the 7-methylquinoline (B44030) core is significant. These positions are often targeted for synthetic modification to generate analogs with diverse functionalities. nih.gov The electron-withdrawing nature of the chlorine atoms can modulate the reactivity of the quinoline ring and its ability to participate in crucial interactions with target proteins.

Studies on various halogenated quinolines have demonstrated the importance of the type and position of the halogen. For instance, in the context of antiplasmodial activity, 4-aminoquinolines substituted at the 7-position with iodo or bromo groups showed comparable activity to their 7-chloro counterparts against Plasmodium falciparum. nih.gov However, 7-fluoro and 7-trifluoromethyl analogs were found to be less active, indicating that the size and electronic properties of the halogen at this position are critical for activity. nih.gov Furthermore, the presence of a chloro-substituent has been shown to enhance the antileishmanial activity of certain quinoline derivatives. rsc.org This suggests that the 7-position is sensitive to substitution, and the chloro group in chloroquine (B1663885) is considered optimal for antimalarial activity. pharmacy180.com

The dichloro substitution pattern in 2,4-dichloro-7-methylquinoline provides two reactive sites for introducing further diversity, allowing for the synthesis of libraries of compounds where the chlorine atoms are replaced by various other groups to probe the SAR.

| Compound Class | Halogen Substituent | Position(s) | Observed Impact on Biological Activity | Reference(s) |

| 4-Aminoquinolines | Iodo, Bromo | C-7 | Maintained high antiplasmodial activity, comparable to 7-chloro analogs. | nih.gov |

| 4-Aminoquinolines | Fluoro, Trifluoromethyl | C-7 | Reduced antiplasmodial activity compared to 7-chloro analogs. | nih.gov |

| Quinoline Derivatives | Chloro | Not specified | Enhanced antileishmanial activity. | rsc.org |

| Halogenated Quinolines | Chlorine | C-2, C-4 | Serve as synthetically tunable positions for modifying antibacterial profiles. | nih.gov |

Role of the Methyl Group at C-7 on Activity Profiles

The methyl group at the C-7 position also plays a significant role in defining the biological activity profile of the quinoline scaffold. Its impact can be context-dependent, influencing potency and selectivity for different targets.

In the development of antibacterial agents, modifications to the C-7 position have been shown to be critical. For example, the substitution of a 7-methyl group with a fluoromethyl group in a series of fluorinated quinoline derivatives generally led to a decrease in antibacterial activity. jst.go.jp This highlights the specific requirement for a methyl group at this position for optimal antibacterial action in that particular scaffold.

Conversely, in the context of anticancer activity, a 7-methyl substituent has been identified as an important feature for potent inhibition of certain targets. SAR analysis of quinoline derivatives as inhibitors of insulin-like growth factor 1 receptor (IGF-1R) revealed that a 7-methyl substituent was a key contributor to high potency. orientjchem.org Another study on the cytotoxicity of quinoline derivatives used 7-methylquinoline as a starting material for synthesizing more active compounds, implying its role as a foundational element for activity. brieflands.com The presence of lipophilic substituents, such as a methyl group, on the C-7 and C-8 positions of the quinoline ring has been noted as important for COX-2 inhibitory activity. nih.govresearchgate.net

These findings suggest that the small, lipophilic nature of the methyl group at C-7 is often favorable for binding to various biological targets, potentially by fitting into a specific hydrophobic pocket within the active site.

| Compound Series | C-7 Substituent | Biological Target/Activity | Impact on Activity | Reference(s) |

| Fluorinated Quinolines | Methyl vs. Fluoromethyl | Antibacterial | Substitution with fluoromethyl generally reduced activity. | jst.go.jp |

| Quinoline Carboxylic Acids | Methyl | IGF-1R Inhibition (Anticancer) | Important for potent activity. | orientjchem.org |

| 4-Carboxyl Quinolines | Lipophilic groups (e.g., Methyl) | COX-2 Inhibition | Important for inhibitory activity. | nih.govresearchgate.net |

Influence of Substitutions at C-2 and C-4 Positions

The C-2 and C-4 positions of the quinoline ring are highly significant for modulating biological activity. The chlorine atoms in this compound serve as versatile chemical handles, allowing for nucleophilic substitution reactions to introduce a wide array of functional groups. This synthetic tractability makes the scaffold an excellent starting point for generating compound libraries for SAR exploration.

Research has consistently shown that modifications at these positions can drastically alter a compound's therapeutic properties. For example, in the pursuit of new antibacterial agents, diverse synthetic modifications at the C-2 position of halogenated quinolines have been employed to tune their antibacterial and biofilm eradication activities. nih.gov In the anticancer field, the introduction of heteroaryl substitutions at the C-2 position has been shown to increase lipophilicity and DNA binding properties, which are desirable for enhancing anticancer efficacy. biointerfaceresearch.com

The C-4 position is equally critical, particularly in the development of antimalarial drugs. The structure of chloroquine, a well-known antimalarial, features a diaminoalkane side chain at the C-4 position, which is essential for its activity. pharmacy180.com SAR studies on 4-substituted quinolines have established that the nature of this side chain is a primary determinant of potency against Plasmodium falciparum. pharmacy180.com While this compound itself is not an aminoquinoline, the C-4 chloro group provides a direct route to synthesize such analogs.

Furthermore, in the design of selective COX-2 inhibitors, a phenyl ring at the C-2 position and a carboxyl group at C-4 were found to be key pharmacophoric features. nih.govresearchgate.net This underscores the versatility of the quinoline scaffold, where substitutions at C-2 and C-4 can direct the molecule's activity towards entirely different enzyme classes.

Scaffold Hopping and Bioisosteric Replacements

Lead optimization often involves more significant structural changes beyond simple substituent modifications. Scaffold hopping and bioisosteric replacement are advanced strategies used to discover novel chemotypes with improved properties while retaining the key pharmacophoric features of the original lead compound. nih.govnih.govresearchgate.net

Scaffold hopping involves replacing the central core of a molecule—in this case, the quinoline ring—with a structurally different scaffold that maintains the essential 3D arrangement of key interaction points. uniroma1.itbiosolveit.de For this compound, one might explore replacing the quinoline core with other bicyclic heteroaromatics like quinazoline, quinoxaline, or benzimidazole, while retaining the critical substituent vectors at the corresponding positions. This strategy can lead to compounds with entirely new intellectual property space, different ADME profiles, and potentially novel biological activities. uniroma1.it An example of a successful scaffold hop in a related area involved moving from a phenazine (B1670421) scaffold to a quinoline scaffold to discover new antibacterial agents. nih.gov

Bioisosteric replacement is a more conservative approach where a functional group is exchanged for another group with similar physical and chemical properties, with the aim of improving potency, selectivity, or metabolic stability. nih.govresearchgate.net For this compound, potential bioisosteric replacements could include:

Chlorine (at C-2 or C-4): Replacing a chloro group with other halogens (Br, F), a trifluoromethyl (-CF3) group, or a cyano (-CN) group to modulate electronics and lipophilicity.

Methyl (at C-7): Replacing the methyl group with an ethyl, cyclopropyl, or halogen atom to probe the size and electronic requirements of the corresponding binding pocket.

Ring System: Replacing one of the carbon atoms in the quinoline ring with a nitrogen atom (e.g., creating a naphthyridine core) is another form of bioisosteric replacement that can alter hydrogen bonding capabilities and solubility.

One study reported that a hydroxyl group could serve as a suitable bioisostere for an amino group in certain 4-carbinol quinolines, demonstrating the utility of this concept in the quinoline class. durham.ac.uk

Design and Synthesis of Compound Libraries for SAR Exploration

To thoroughly explore the SAR of the this compound scaffold, the design and synthesis of focused compound libraries are essential. The reactivity of the chloro groups at the C-2 and C-4 positions makes this scaffold particularly amenable to parallel synthesis and diversity-oriented synthesis approaches.

A common strategy involves the differential reactivity of the C-2 and C-4 positions. The C-4 chlorine is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C-2 chlorine. This allows for the sequential and regioselective introduction of different substituents. For example, a library can be generated by first reacting this compound with a set of amines or alcohols to substitute the C-4 position, followed by a second reaction (e.g., a Suzuki or Buchwald-Hartwig coupling) to modify the C-2 position with a different set of building blocks.

Several research programs have successfully employed this strategy for quinoline derivatives. One study detailed the preparation of a library of functionalized 7-chloroquinolines by reacting mixed lithium-magnesium intermediates with various electrophiles, demonstrating a robust method for diversification. durham.ac.uk Other work has focused on creating libraries of 2-, 4-, 6-, and/or 7-substituted quinolines to build 3D-QSAR models and identify potent enzyme inhibitors. nih.gov The synthesis of quinoline-based hybrids, where the quinoline core is linked to another pharmacologically active moiety, is another effective library design strategy to explore dual-target agents. nih.gov

By systematically varying the substituents at each position, these libraries allow researchers to map the chemical space around the core scaffold and identify the key structural features required for the desired biological activity.

Computational Approaches to SAR (e.g., Molecular Docking, Pharmacophore Modeling)

Computational chemistry provides powerful tools to rationalize SAR data and guide the design of new analogs in a more efficient manner. Techniques like molecular docking and pharmacophore modeling are frequently applied to quinoline-based compounds. frontiersin.org

Molecular Docking studies predict the preferred orientation of a ligand when bound to a specific protein target. For derivatives of this compound, docking can be used to visualize how modifications at the C-2, C-4, and C-7 positions affect the binding mode and interactions with key amino acid residues in the active site. For instance, docking studies on quinoline-based COX-2 inhibitors helped to explain why certain substituents on the C-2 phenyl ring and the quinoline core were crucial for potent and selective inhibition. nih.govresearchgate.net Similarly, docking has been used to predict the binding affinity of quinoline derivatives as inhibitors of HIV reverse transcriptase nih.gov and the kinesin spindle protein Eg5 nih.gov.

Pharmacophore Modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a given biological target. fiveable.me A pharmacophore model can be generated based on a set of known active quinoline derivatives. benthamdirect.com This model then serves as a 3D query to screen virtual databases for new, structurally diverse compounds that fit the model, or to guide the design of new analogs that better match the key features. frontiersin.orgnih.gov Pharmacophore-based approaches have been successfully used to design novel quinoline derivatives as anticancer agents benthamdirect.com and to develop QSAR models for antimalarial quinolines mdpi.com.

Together, these computational methods allow for the prioritization of synthetic targets, reducing the time and resources required for lead optimization by focusing on compounds with the highest probability of success.

Applications in Advanced Materials Science and Agrochemicals

Utilization as Intermediates in Complex Molecule Synthesis

2,4-Dichloro-7-methylquinoline serves as a pivotal building block in organic synthesis due to the differential reactivity of its two chlorine atoms. The chlorine atom at the 4-position is generally more susceptible to nucleophilic substitution than the one at the 2-position. This reactivity allows for sequential and regioselective reactions, enabling chemists to introduce a variety of functional groups and build more elaborate molecular architectures.

The synthesis of complex quinoline (B57606) derivatives is a significant area of research in organic and medicinal chemistry. rsc.org The quinoline scaffold itself is a key component in many biologically active compounds and functional materials. nih.govmdpi.com By using this compound as a starting material, researchers can systematically modify the quinoline core. For instance, the chlorine atoms can be displaced by amines, alcohols, thiols, and other nucleophiles to create a library of new derivatives. This strategic functionalization is crucial for developing compounds with specific electronic, optical, or biological properties. rsc.org

The general synthetic route to 2,4-dichloroquinolines often involves the condensation of an aromatic amine with malonic acid in the presence of phosphorus oxychloride. rsc.org For this compound, the starting aromatic amine would be m-toluidine (B57737). This accessibility further enhances its utility as an intermediate for more complex targets.

Potential in Agrochemical Development

The structural framework of quinoline is present in various agrochemicals, and this compound is identified as a key intermediate in the production of some of these compounds. myskinrecipes.com Its structure is particularly valuable for developing new herbicides and fungicides. myskinrecipes.commyskinrecipes.com The dichloro-substituted quinoline moiety can be incorporated into larger molecules designed to exhibit specific biological activities against pests and plant diseases.

The development of novel insecticides also highlights the importance of the quinoline core. For example, Flometoquin is a modern insecticide with a unique phenoxy-quinoline structure that has demonstrated potent activity against various thrips species. researchgate.net While Flometoquin itself is a more complex molecule, its discovery underscores the continued relevance of the quinoline scaffold in the search for new and effective crop protection agents. The use of intermediates like this compound allows for the systematic modification of the quinoline structure to optimize for potency, selectivity, and environmental safety in new agrochemical candidates.

Role in the Synthesis of Specialty Chemicals

Beyond its direct application in agrochemical and pharmaceutical-related synthesis, this compound is employed in the creation of various specialty chemicals. These include complex quinoline derivatives designed for use in organic research and materials science. myskinrecipes.com The ability to functionalize the 2- and 4-positions allows for the synthesis of molecules with tailored physicochemical properties.

The development of novel materials, such as organic light-emitting diodes (OLEDs), sensors, and catalysts, often relies on heterocyclic building blocks like quinoline. The introduction of specific substituents onto the quinoline ring system can fine-tune the electronic and photophysical properties of the resulting materials. As an accessible dichloro-substituted intermediate, this compound provides a platform for synthesizing these specialized molecules, contributing to advancements in materials science and other interdisciplinary areas. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The advancement of synthetic organic chemistry continually provides new tools for the construction of complex molecules. rsc.orgnih.gov For 2,4-Dichloro-7-methylquinoline, future research is anticipated to move beyond traditional cyclization methods, which often require harsh conditions and may lack regioselectivity. nih.gov A key area of development will be the application of modern cross-coupling reactions to introduce the chloro substituents with high precision.

Furthermore, the synthesis of a related compound, 2,4-dichloro-7,8-dimethylquinoline, has been achieved by reacting 2,3-dimethylaniline (B142581) with malonic acid in phosphorus oxychloride. nih.gov This suggests that similar one-pot reactions could be optimized for the synthesis of this compound. nih.gov Future methodologies may also focus on late-stage functionalization, allowing for the diversification of the quinoline (B57606) core to rapidly generate libraries of analogues for biological screening. durham.ac.uk The development of continuous flow synthesis methods also presents an opportunity for the scalable and efficient production of this compound.

Exploration of New Biological Targets and Therapeutic Applications

Derivatives of 7-chloroquinoline (B30040) have historically been pivotal in the fight against malaria and have shown promise as anticancer agents. nih.govmdpi.com For this compound, the future lies in a systematic exploration of its bioactivity against a wider range of biological targets. The presence of two chloro substituents offers interesting electronic and steric properties that could be exploited for novel therapeutic interventions.

Future research should focus on high-throughput screening of this compound and its derivatives against various cancer cell lines, including those resistant to current therapies. nih.gov Novel quinoline-based compounds have been investigated as EGFR/HER-2 dual-target inhibitors, suggesting a potential avenue for this compound derivatives. rsc.org Beyond oncology, its potential as an antiviral, antibacterial, and antifungal agent warrants investigation, given the broad-spectrum activity of the quinoline scaffold. nih.govrsc.org Identifying the specific molecular targets through techniques like chemical proteomics will be crucial in elucidating its mechanism of action and guiding further drug development.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. nih.gov These computational tools can be leveraged to accelerate the design and optimization of novel derivatives of this compound. ML models can be trained on existing data for quinoline derivatives to predict the biological activity and physicochemical properties of new virtual compounds. nih.govbiorxiv.orgresearchgate.net